REACTION_CXSMILES
|
[B:1]([O-:4])([O-:3])[O-:2].[B:5]([O-:8])([O-:7])[O-:6].[B:9]([O-:12])([O-])[O-].[B:13]([O-])([O-])[O-].[Na+:17].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]>O>[B:1]1([O-:4])[O:3][B:13]2[O:12][B:9]([O:6][B:5]([O-:8])[O:7]2)[O:2]1.[Na+:17].[Na+:17] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,17.18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
35(Na2O)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1100 °C
|
Type
|
CUSTOM
|
Details
|
homogenized in an electric homogenizer (vibrator) during 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was dried overnight at 150° C
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
mixed with the appropriate quantity of dopant ions
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
to produce a glass disk of 1 mm thickness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[B:1]([O-:4])([O-:3])[O-:2].[B:5]([O-:8])([O-:7])[O-:6].[B:9]([O-:12])([O-])[O-].[B:13]([O-])([O-])[O-].[Na+:17].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]>O>[B:1]1([O-:4])[O:3][B:13]2[O:12][B:9]([O:6][B:5]([O-:8])[O:7]2)[O:2]1.[Na+:17].[Na+:17] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15,17.18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Name
|
35(Na2O)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1100 °C
|
Type
|
CUSTOM
|
Details
|
homogenized in an electric homogenizer (vibrator) during 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was dried overnight at 150° C
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
mixed with the appropriate quantity of dopant ions
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
to produce a glass disk of 1 mm thickness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |